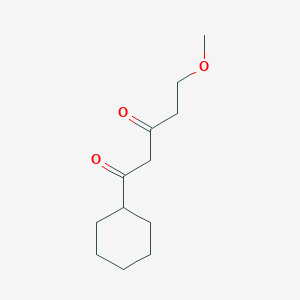

1-Cyclohexyl-5-methoxypentane-1,3-dione

Description

1-Cyclohexyl-5-methoxypentane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by a cyclohexyl substituent at position 1 and a methoxy group at position 5 of the pentane backbone. These compounds are typically synthesized through condensation reactions between substituted aldehydes and ketones, followed by cyclization and recrystallization steps . The presence of both aliphatic (cyclohexyl) and electron-donating (methoxy) groups may influence its physicochemical properties and biological activity, though specific data on this compound requires extrapolation from analogous derivatives.

Properties

Molecular Formula |

C12H20O3 |

|---|---|

Molecular Weight |

212.28 g/mol |

IUPAC Name |

1-cyclohexyl-5-methoxypentane-1,3-dione |

InChI |

InChI=1S/C12H20O3/c1-15-8-7-11(13)9-12(14)10-5-3-2-4-6-10/h10H,2-9H2,1H3 |

InChI Key |

BHUFTPWPGKGAGC-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(=O)CC(=O)C1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cyclohexyl-5-methoxypentane-1,3-dione can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanone with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-Cyclohexyl-5-methoxypentane-1,3-dione undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclohexyl-5-methoxypentane-1,3-dione has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-5-methoxypentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexane-1,3-dione Derivatives (5a-5h)

A series of cyclohexane-1,3-dione derivatives (5a-5h) were synthesized and evaluated for antibacterial and anticancer activity (Table 1) . Key comparisons include:

Structural Differences :

- 1-Cyclohexyl-5-methoxypentane-1,3-dione : Features a cyclohexyl group (aliphatic) and methoxy substituent.

- Derivatives 5a-5h : Include aromatic substituents (e.g., biphenyl groups) introduced via condensation with 4-acetyl biphenyl .

Physicochemical Properties :

Piperazine-2,3-dione Derivatives (2a-i)

These derivatives, synthesized via reductive alkylation and oxalate coupling, exhibit distinct structural and functional properties :

Structural Differences :

- Core Structure : Piperazine-2,3-dione vs. cyclohexane-1,3-dione.

- Substituents : Piperazine derivatives feature 4-substituted benzyl or phenethyl groups, enhancing steric bulk.

Lipophilicity :

- Improved ClogP values (vs. piperazine) due to hydrophobic substituents, suggesting the target compound’s cyclohexyl group may similarly enhance bioavailability.

Biological Activity

1-Cyclohexyl-5-methoxypentane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

1-Cyclohexyl-5-methoxypentane-1,3-dione has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H18O3 |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 1-Cyclohexyl-5-methoxypentane-1,3-dione |

| CAS Number | [Not available in sources] |

Synthesis

The synthesis of 1-Cyclohexyl-5-methoxypentane-1,3-dione typically involves the condensation of cyclohexanone with methoxyacetone under acidic conditions. The reaction pathway can be outlined as follows:

- Formation of the Dione Structure : The initial step involves the formation of an enolate from cyclohexanone.

- Nucleophilic Attack : The enolate attacks methoxyacetone, leading to the formation of the dione structure.

- Cyclization and Purification : The product is then cyclized and purified through recrystallization.

Antimicrobial Activity

Research indicates that 1-Cyclohexyl-5-methoxypentane-1,3-dione exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values suggest that the compound has a potent effect on these pathogens, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in animal models. A study conducted on mice indicated that administration of 1-Cyclohexyl-5-methoxypentane-1,3-dione resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

The biological activity of 1-Cyclohexyl-5-methoxypentane-1,3-dione is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Modulation of Immune Response : By reducing pro-inflammatory cytokines, it may modulate the immune response, providing therapeutic benefits in autoimmune conditions.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of 1-Cyclohexyl-5-methoxypentane-1,3-dione against a panel of pathogens. The results showed that at concentrations as low as 50 µg/mL, the compound inhibited bacterial growth effectively.

Case Study 2: Anti-inflammatory Potential

A study published in a peer-reviewed journal assessed the anti-inflammatory effects of the compound in a model of acute inflammation induced by lipopolysaccharide (LPS). Mice treated with the compound exhibited significantly lower levels of inflammatory cytokines compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.